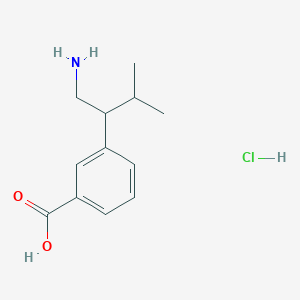

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl It is a derivative of benzoic acid, featuring an amino group and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with benzoic acid.

Formation of Intermediate: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.

Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitrobenzoic acid derivatives.

Reduction: Aminobenzoic acid derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

3-Aminobenzoic acid: Lacks the methylbutyl side chain, resulting in different chemical and biological properties.

3-(1-Amino-2-methylbutyl)benzoic acid: Similar structure but with a different position of the methyl group on the butyl chain.

3-(1-Amino-3-methylbutan-2-yl)benzoic acid: The free acid form without the hydrochloride salt.

Uniqueness

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is unique due to its specific side chain and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Biological Activity

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride, a compound with the molecular formula C12H17NO2·HCl, exhibits significant biological activity that has implications in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a benzoic acid moiety, and a branched alkyl chain. This structural configuration is believed to contribute to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzoic acid component may participate in various biochemical reactions that modulate cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains. These findings suggest potential applications in developing antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. This mechanism is vital for cell division and proliferation, making it a promising target for cancer therapies .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 1.2 ± 0.01 | Microtubule disruption |

| Similar Benzoic Acid Derivative | Jurkat | 1.3 ± 0.05 | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been noted in recent studies. It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs). This suggests that it may be beneficial in treating inflammatory disorders .

Case Studies

- Inhibition of IL-15 Activity : A study focused on small-molecule inhibitors derived from benzoic acid highlighted their efficacy in reducing IL-15 dependent PBMC proliferation. The results indicated a significant reduction in inflammatory responses, showcasing the therapeutic potential of similar compounds .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of various benzoic acid derivatives on cancer cell lines demonstrated that certain modifications could enhance their potency against specific tumors, including HeLa and HT29 cells .

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

3-(1-amino-3-methylbutan-2-yl)benzoic acid;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8(2)11(7-13)9-4-3-5-10(6-9)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H |

InChI Key |

MFMZAVCTLFKPTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN)C1=CC(=CC=C1)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.